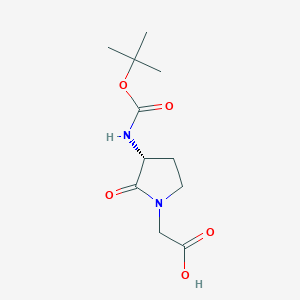

(R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-5-13(9(7)16)6-8(14)15/h7H,4-6H2,1-3H3,(H,12,17)(H,14,15)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBMLDXQOFMMED-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid

A Scaffold for Constrained Peptidomimetics[1]

Part 1: Executive Summary & Chemical Profile

The Molecule: (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid (CAS: 78444-90-3) is a specialized gamma-lactam scaffold used primarily in the design of peptidomimetics.[1] It functions as a conformational constraint, locking the peptide backbone into specific secondary structures—most notably

Significance: This compound belongs to a class often referred to as "Freidinger lactams" (specifically, a functionalized derivative thereof). By cyclizing the side chain of a residue (like methionine or diaminobutyric acid) back onto the backbone nitrogen, it restricts the

Chemical Identity Table[2][3][4][5]

| Property | Data |

| IUPAC Name | 2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid |

| CAS Number | 78444-90-3 |

| Molecular Formula | C₁₁H₁₈N₂O₅ |

| Molecular Weight | 258.27 g/mol |

| Chirality | (R)-enantiomer at C3 position |

| Core Scaffold | |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| pKa | ~3.75 (Carboxylic acid), ~4.65 (Lactam environment influence) |

Part 2: Structural Analysis & Mechanism of Action

The "Gly-Gly" Mimicry

The core utility of this molecule lies in its ability to mimic a dipeptide segment, specifically the Glycine-Glycine or Alanine-Glycine linkage, but with restricted rotation.

-

The Lactam Ring: The 5-membered ring forces the amide bond into a trans conformation (usually) and restricts the

angle of the -

The Acetate Linker: The

-acetic acid moiety acts as the -

Stereochemistry: The (R)-configuration at C3 is critical. In peptidomimetics, this often mimics the L-amino acid configuration when integrated into a backbone, depending on the priority rules of the specific mimic, but it is crucial for ensuring the correct vector projection of the side chains.

Visualization: Conformational Constraint Logic

Figure 1: Logic flow demonstrating how the lactam scaffold reduces entropic penalty to favor bioactive conformations.

Part 3: Synthesis Protocol (Self-Validating System)

Expert Insight: Direct synthesis of the acid often leads to purification challenges. The most robust route involves the

Reagents Required[2][4][5][6][7][8][9]

-

Starting Material: (R)-3-(Boc-amino)-2-pyrrolidinone (Commercial or synthesized from D-2,4-diaminobutyric acid).

-

Alkylating Agent: Benzyl bromoacetate (Bn-Br-Acetate).

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.

-

Solvent: Anhydrous DMF or THF.

-

Catalyst: 10% Pd/C (for deprotection).

Step-by-Step Methodology

Step 1: N-Alkylation (The Critical Junction)

-

Setup: Flame-dry a round-bottom flask under Argon atmosphere.

-

Solvation: Dissolve (R)-3-(Boc-amino)-2-pyrrolidinone (1.0 eq) in anhydrous DMF (0.1 M concentration). Cool to 0°C in an ice bath.

-

Deprotonation: Add NaH (1.2 eq) portion-wise. Observation Check: Watch for H₂ gas evolution. Stir at 0°C for 30 minutes until evolution ceases and the solution becomes clear/slightly turbid.

-

Alkylation: Add Benzyl bromoacetate (1.1 eq) dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3-4 hours.

-

TLC Monitoring: Use Ethyl Acetate/Hexane (1:1). The starting lactam (lower Rf) should disappear; the benzyl ester product (higher Rf) should appear.

-

-

Quench & Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash organics with water and brine (critical to remove DMF). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (SiO₂) is recommended to remove unreacted bromide.

Step 2: Hydrogenolysis (Orthogonal Deprotection)

-

Solvation: Dissolve the Benzyl ester intermediate in Methanol (or EtOH).

-

Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).[10]

-

Hydrogenation: Stir under a balloon of H₂ gas (1 atm) at RT for 2-4 hours.

-

Endpoint: TLC will show the disappearance of the UV-active benzyl spot and the appearance of a baseline spot (the acid).

-

-

Filtration: Filter through a Celite pad to remove Pd/C. Safety: Do not let the catalyst dry out completely (pyrophoric risk).

-

Isolation: Concentrate the filtrate in vacuo. The product, this compound, is obtained as a white solid/foam.

Workflow Diagram

Figure 2: Synthetic route utilizing orthogonal benzyl protection to preserve the acid-labile Boc group.

Part 4: Applications in Drug Development[10][13][14]

1. Solid-Phase Peptide Synthesis (SPPS)

This building block is compatible with standard Fmoc/tBu or Boc/Benzyl SPPS strategies (though this specific molecule is Boc-protected, implying its use in Boc-chemistry or as an N-terminal cap in Fmoc chemistry).

-

Usage: It is typically coupled to the N-terminus of a resin-bound peptide or inserted in the middle of a sequence to induce a turn.

-

Coupling Reagents: Standard HATU/DIPEA or DIC/HOBt protocols are effective. The secondary amine (lactam) does not participate in coupling; the carboxylic acid reacts with the N-terminus of the growing chain.

2. Protease Inhibitors

The lactam ring mimics the transition state of peptide bond hydrolysis or locks the inhibitor into a conformation that fits the enzyme active site (S1-S1' pockets).

-

Target Examples: Thrombin inhibitors, Hepatitis C protease inhibitors.

3. Integrin Antagonists (RGD Mimetics)

The RGD (Arg-Gly-Asp) sequence binds integrins. Replacing the flexible Gly-Asp backbone with this lactam scaffold creates potent, selective antagonists for

Part 5: References

-

Freidinger, R. M., et al. (1980). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog." Science, 210(4470), 656-658. (Foundational text on Lactam constraints).

-

Kavina, M. A., et al. (2017).[11] "Synthesis of Substituted 2-(2-Oxopyrrolidin-1-yl)acetamides." Russian Journal of Organic Chemistry. (Describes alkylation protocols for pyrrolidinones).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. cmd.wustl.edu [cmd.wustl.edu]

- 3. (3-Amino-2,5-dioxopyrrolidin-1-yl)acetic acid | C6H8N2O4 | CID 3364669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. US6214997B1 - Process for the preparation of crystalline (Z)-2-(2-tert.-butoxycarbonylprop-2-oxyimino)-2-(2-triphenylmethylaminothiazol-4-yl) acetic acid in association with N,N-dimethylformamide - Google Patents [patents.google.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. mdpi.com [mdpi.com]

- 10. (2-OXOPYRROLIDIN-1-YL)ACETIC ACID CAS#: 53934-76-2 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

physicochemical properties of (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid

An In-Depth Technical Guide to (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid

Introduction: A Cornerstone Chiral Building Block

This compound is a highly valuable synthetic intermediate extensively utilized in medicinal chemistry and drug development.[1] Its structure, which combines a conformationally constrained pyrrolidinone (γ-lactam) core, a stereochemically defined amino group protected by the tert-butyloxycarbonyl (Boc) moiety, and a carboxymethyl group on the lactam nitrogen, makes it an exceptional building block for advanced peptide synthesis and the creation of sophisticated peptidomimetics.[1][2] This guide provides a comprehensive overview of its physicochemical properties, a logical framework for its synthesis, and the analytical methodologies required for its characterization, offering field-proven insights for researchers and drug development professionals.

Part 1: Core Physicochemical Properties

The utility of any chemical intermediate is fundamentally dictated by its physical and chemical properties. These attributes determine its handling, storage, reactivity, and compatibility with various reaction conditions. The key properties of this compound are summarized below.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 78444-90-3 | [1][3][4] |

| Molecular Formula | C₁₁H₁₈N₂O₅ | [1][3][5] |

| Molecular Weight | 258.27 g/mol | [3][5] |

| Appearance | White solid | [1][3] |

| Melting Point | 170-172 °C | [3] |

| Purity (Typical) | ≥ 99% (by NMR) | [1][3] |

| Predicted pKa | 3.75 ± 0.10 | [3] |

| Predicted Boiling Point | 489.2 ± 45.0 °C | [3] |

| Predicted Density | 1.27 ± 0.1 g/cm³ | [3] |

| Storage Conditions | Store at 0 - 8 °C | [1] |

Qualitative Properties and Structural Insights

-

Chirality: The compound possesses a single stereocenter at the 3-position of the pyrrolidine ring with the (R)-configuration. This defined stereochemistry is critical in drug development, where enantiomeric purity directly impacts therapeutic efficacy and safety.[2]

-

Stability: The Boc protecting group is stable to a wide range of reaction conditions, including basic and nucleophilic environments, but is readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid). This orthogonality is a cornerstone of its utility in multi-step synthesis. The γ-lactam ring is generally stable but can be hydrolyzed under harsh acidic or basic conditions.

Part 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that leverages fundamental principles of amino acid chemistry and heterocyclic synthesis. A logical and commonly employed route begins with the readily available chiral precursor, Boc-L-glutamic acid.

Synthetic Workflow: From Amino Acid to Lactam Intermediate

The causality behind the experimental choices is paramount. The selection of protecting groups, cyclization agents, and alkylation conditions is deliberately designed to control reactivity and preserve stereochemical integrity.

-

Amine Protection (Causality): The synthesis begins with L-glutamic acid, where the α-amino group is protected with the tert-butyloxycarbonyl (Boc) group. This is a critical first step. The Boc group is chosen for its robustness under the conditions needed for the subsequent cyclization and alkylation steps. It effectively prevents the nucleophilic amine from participating in unwanted side reactions, thereby directing the chemistry to the desired carboxylic acid functionalities.[2][6]

-

Intramolecular Cyclization (Lactam Formation): The γ-carboxylic acid of the Boc-L-glutamic acid is activated and undergoes intramolecular cyclization with the protected α-amino group to form the 2-oxo-pyrrolidine ring, also known as a pyroglutamate or γ-lactam structure.[7][8] This step creates the rigid heterocyclic core that is essential for its function as a conformational constraint in peptidomimetics.[9]

-

N-Alkylation: The nitrogen atom of the newly formed lactam is then alkylated. This is typically achieved using an α-haloacetic acid ester, such as ethyl bromoacetate, in the presence of a suitable base. The base deprotonates the lactam nitrogen, forming a nucleophilic anion that attacks the electrophilic carbon of the bromoacetate.

-

Saponification: The final step involves the hydrolysis (saponification) of the ethyl ester to the free carboxylic acid using a base like sodium hydroxide, followed by acidic workup. This unmasks the acetic acid moiety, yielding the final target compound.

Caption: Standard analytical workflow for characterization.

Detailed Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structural elucidation.

-

¹H NMR: The proton NMR spectrum provides definitive confirmation of the structure. Expected signals include: a sharp singlet at ~1.4 ppm corresponding to the nine equivalent protons of the Boc group; multiplets in the range of 2.0-4.0 ppm for the diastereotopic protons of the pyrrolidine ring; and a characteristic AB quartet or two doublets for the methylene protons of the acetic acid side chain. [6][10] * ¹³C NMR: Confirms the presence of all 11 carbon atoms in their unique chemical environments, including the carbonyls of the lactam, carbamate, and carboxylic acid.

-

Purity Assessment: Integration of the ¹H NMR signals allows for a highly accurate quantitative assessment of purity, which is why specifications often cite "≥ 99% (NMR)". [1][3]

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

-

Protocol: A dilute solution of the compound is analyzed by Electrospray Ionization (ESI) Mass Spectrometry.

-

Expected Result: The analysis will confirm the molecular weight of 258.27 g/mol . [5]In positive ion mode, a peak at m/z 259.28 ([M+H]⁺) would be expected. In negative ion mode, a peak at m/z 257.26 ([M-H]⁻) would be observed.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity and, crucially, the enantiomeric excess of the chiral compound.

-

Protocol for Purity: A reversed-phase HPLC method (e.g., using a C18 column) with a water/acetonitrile mobile phase gradient containing a modifier like formic acid or trifluoroacetic acid is used to separate the main compound from any impurities.

-

Protocol for Enantiomeric Purity: To confirm the (R)-enantiomer is present and to quantify the amount of the (S)-enantiomer, a chiral HPLC method is required. This involves using a specialized column with a chiral stationary phase.

-

Part 4: Applications in Modern Drug Discovery

The unique structural features of this compound translate directly into significant advantages in the synthesis of novel therapeutics.

-

Peptide and Peptidomimetic Synthesis: It serves as a non-natural amino acid analogue. Its incorporation into a peptide backbone introduces a rigid turn, which can lock the peptide into a specific, biologically active conformation. This pre-organization can lead to enhanced binding affinity and selectivity for its target receptor or enzyme. [1][9]

-

Enhanced Metabolic Stability: Natural peptides are often rapidly degraded by proteases in the body. The non-standard γ-lactam structure is resistant to enzymatic cleavage, which can significantly increase the in vivo half-life of a peptide-based drug. [9]

-

Intermediate for Complex Pharmaceuticals: Beyond peptides, it is a key intermediate in the synthesis of various small molecule drugs, particularly in fields like neuropharmacology where rigid scaffolds are often required for potent activity. [1][2]

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated tool for molecular design. Its well-defined physicochemical properties, logical synthetic accessibility, and unique structural attributes provide chemists with a reliable and versatile building block for constructing the next generation of peptide and small molecule therapeutics. A thorough understanding of its properties and analytical characterization is fundamental to its successful application in advancing the frontiers of drug discovery.

References

-

Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate. Frontiers. [Link]

-

2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID, (R)-. gsrs. [Link]

-

Synthesis and characterization of a novel dipeptide analogue. Scholars Research Library - Der Pharma Chemica. [Link]

-

Synthesis of γ-lactams. Organic Chemistry Portal. [Link]

-

Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. Impactfactor. [Link]

-

Biologically active γ-lactams: synthesis and natural sources. Semantic Scholar. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 78444-90-3 [amp.chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. γ-Lactam synthesis [organic-chemistry.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. impactfactor.org [impactfactor.org]

(R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid: The Conformational Architect

Topic: (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid Content Type: Technical Whitepaper / Application Guide Author Persona: Senior Application Scientist

Executive Summary

In the landscape of modern medicinal chemistry, the transition from linear peptides to stable, orally bioavailable peptidomimetics is often bridged by conformational constraint.[1][2][3] This compound (CAS: 78444-90-3 ) serves as a critical "scaffold architect" in this domain.[4]

Unlike simple amino acids, this heterocycle introduces a rigid gamma-lactam ring that locks the peptide backbone into specific dihedral angles (

Chemical Identity & Identifiers

This compound is an enantiomerically pure building block derived effectively from D-aspartic acid or related chiral pools. Its core features a pyrrolidinone ring (lactam) functionalized with a Boc-protected amine at the C3 position and an acetic acid moiety at the lactam nitrogen (N1).

| Identifier | Value |

| Chemical Name | (R)-3-(tert-Butoxycarbonylamino)-2-oxo-1-pyrrolidineacetic acid |

| CAS Number | 78444-90-3 |

| Synonyms | (R)-2-(3-(Boc-amino)-2-oxopyrrolidin-1-yl)acetic acid; Boc-D-GLP (Gamma-Lactam-Proline analog) |

| Molecular Formula | C₁₁H₁₈N₂O₅ |

| Molecular Weight | 258.27 g/mol |

| Stereochemistry | (R)-enantiomer (Absolute configuration) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| pKa | ~3.8 (Carboxylic acid), ~10.5 (Carbamate NH - estimated) |

Structural Analysis: The "Gamma-Turn" Mimetic

The value of this compound lies in its ability to restrict the conformational space of a peptide chain.

The Constraint Mechanism

In a linear peptide, the

-

Locks the

angle: The ring structure restricts rotation around the -

Induces Turn Geometry: The (R)-configuration often mimics the

position of a -

Proteolytic Stability: The lactam ring is resistant to standard proteases, extending the in vivo half-life of the resulting peptidomimetic.

Synthetic Pathways & Protocol

While several routes exist, the most robust method for scale-up involves the N-alkylation of the pre-formed lactam ring. This approach preserves the chiral integrity of the C3 center.

Retrosynthetic Analysis

The target molecule is assembled from (R)-3-(Boc-amino)pyrrolidin-2-one and an electrophilic acetate equivalent (e.g., tert-butyl bromoacetate).

Pathway Diagram (DOT)

Caption: Figure 1. Convergent synthesis via N-alkylation of the chiral lactam scaffold.

Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen/Argon).

Step 1: N-Alkylation

-

Dissolution: Dissolve (R)-3-(Boc-amino)pyrrolidin-2-one (1.0 eq) in anhydrous DMF (10 mL/g). Cool to 0°C.

-

Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30 minutes until gas evolution ceases. Mechanism: Formation of the lactam enolate.

-

Alkylation: Dropwise add tert-butyl bromoacetate (1.1 eq). Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate. Wash organic layer with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate.

Step 2: Selective Hydrolysis

-

Reaction: Dissolve the intermediate ester in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (ratio 2:1 DCM:TFA) carefully if using t-butyl ester.

-

Critical Note: To retain the Boc group while removing the t-butyl ester, strict control of time/temperature is required, or alternative orthogonal protection (e.g., Benzyl ester + Hydrogenation) is preferred.

-

Alternative (Benzyl Ester route): If the alkylating agent was Benzyl bromoacetate, dissolve intermediate in MeOH, add Pd/C (10%), and stir under H₂ (1 atm) for 2 hours. This is safer for preserving the N-Boc group.

-

-

Purification: Filter catalyst (if hydrogenation) or evaporate solvent. Recrystallize from EtOAc/Hexanes.

Applications in Drug Discovery[2][4][7][9]

Peptidomimetics & Protease Inhibitors

This scaffold is frequently employed to replace the P1-P2 segment in protease inhibitors.

-

Thrombin Inhibitors: The lactam ring mimics the Proline residue often found in thrombin substrates but adds hydrogen-bonding potential via the extra carbonyl.

-

Caspase Inhibitors: Used to orient the aspartic acid recognition motif rigidly.

RGD Mimetics (Integrin Antagonists)

The (R)-3-amino-2-oxopyrrolidine-1-acetic acid scaffold has been utilized to mimic the Gly-Asp turn in RGD (Arg-Gly-Asp) peptides, critical for binding to integrins (

Analytical Validation (QC)

Trustworthiness in synthesis requires self-validating analytical data.

NMR Interpretation

H NMR (400 MHz, DMSO-d- 1.39 (s, 9H): Boc tert-butyl group. Distinctive strong singlet.

- 1.80 - 2.30 (m, 2H): Ring C4 protons.

-

3.20 - 3.40 (m, 2H): Ring C5 protons (

-

3.90 - 4.10 (q/AB system, 2H):

-

4.20 (m, 1H): Chiral C3 proton (

- 7.10 (d, 1H): Carbamate NH.

- 12.5 (br s, 1H): Carboxylic acid OH.

HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA).

-

Gradient: 5% B to 95% B over 20 min.

-

Detection: UV 210 nm (Amide bond absorption). Note: Boc group has weak UV absorbance; 210 nm is critical.

Handling and Safety

-

Storage: Store at 2-8°C under desiccated conditions. Hydroscopic nature may lead to hydrolysis over long periods if exposed to moisture.

-

Hazards: Irritant (H315, H319). Standard PPE (Gloves, Goggles) required.

References

-

Chemical Identity & CAS Verification

-

Synthesis & Application in Peptidomimetics

- BenchChem Application Notes. Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis.

-

(Refers to the core scaffold utility).

-

Conformational Constraint Theory

- Hruby, V. J., et al. "Conformational restrictions of biologically active peptides via amino acid side chain groups." PubMed.

-

Commercial Availability & Properties

- Chem-Impex International. Product Datasheet: this compound.

Sources

- 1. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Global and local restrictions Peptidomimetics | PPTX [slideshare.net]

- 4. chemimpex.com [chemimpex.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

Technical Guide: Solubility Profile & Handling of Boc-Pyrrolidine Acetic Acid

Executive Summary

N-Boc-pyrrolidine-3-acetic acid (and its regioisomer, 2-acetic acid) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of peptidomimetics and CNS-active agents. Its solubility profile is dictated by a "push-pull" physicochemical mechanism: the tert-butyloxycarbonyl (Boc) group confers significant lipophilicity, while the free carboxylic acid tail provides a site for hydrogen bonding and pH-dependent ionization.

Understanding this duality is essential for process optimization. While the molecule exhibits excellent solubility in chlorinated and polar aprotic solvents (facilitating coupling reactions), its behavior in hydrocarbons and aqueous buffers is the key to efficient purification via extraction and recrystallization.

Physicochemical Basis of Solubility

To predict solubility behavior without empirical data for every solvent, we analyze the molecule’s functional moieties.[1]

| Moiety | Character | Solvent Interaction |

| Pyrrolidine Ring | Cyclic Secondary Amine (Protected) | Rigid scaffold; moderate lipophilicity. |

| Boc Group | Lipophilic / Bulky | Increases solubility in organic solvents (DCM, EtOAc); decreases lattice energy; drastically reduces water solubility. |

| Acetic Acid Tail | Polar / Acidic (pKa ~4.5) | H-bond donor/acceptor. Allows solubility in basic aqueous media (salt formation) and polar organic solvents. |

Solvent Class Analysis & Profile

The following profile categorizes solvents based on their utility in synthesis, workup, and purification.

Chlorinated Solvents (Dichloromethane, Chloroform)

-

Solubility: High (>100 mg/mL)

-

Utility: These are the "workhorse" solvents. The Boc group disrupts crystal packing, allowing the non-polar methylene chloride to solvate the core effectively.

-

Application: Standard solvent for coupling reactions (e.g., EDC/HOBt or HATU couplings) and initial dissolution for chromatography loading.

Polar Aprotic Solvents (DMF, DMSO, NMP)

-

Solubility: High (>100 mg/mL)

-

Utility: Excellent solvation of both the lipophilic Boc and the polar acid tail.

-

Application: Essential for Solid Phase Peptide Synthesis (SPPS) or reactions requiring elevated temperatures.

-

Caution: High boiling points make removal difficult; usually requires aqueous workup rather than evaporation.

Esters and Ethers (Ethyl Acetate, THF, Dioxane)

-

Solubility: Good to Moderate

-

Utility: Ethyl Acetate (EtOAc) is the Gold Standard for liquid-liquid extraction. It solubilizes the protonated (neutral) form of the acid while rejecting inorganic salts.

-

Application: Post-reaction workup and partitioning.

Alcohols (Methanol, Ethanol, Isopropanol)

-

Utility: Soluble due to H-bonding with the carboxylic acid.

-

Risk: Avoid prolonged storage or heating of the free acid in alcohols without a base, as acid-catalyzed Fischer esterification can occur, generating the methyl/ethyl ester impurity.

Hydrocarbons (Hexanes, Pentane, Heptane)

-

Solubility: Low / Insoluble

-

Utility: These act as Anti-Solvents . The lipophilic Boc group is not sufficient to pull the polar carboxylic acid into a pure hydrocarbon phase.

-

Application: Used to precipitate the product from a concentrated EtOAc or DCM solution (Trituration).

Summary Table: Solubility Matrix

| Solvent Class | Representative Solvent | Solubility Rating | Primary Application |

| Chlorinated | Dichloromethane (DCM) | Excellent | Synthesis, Chromatography |

| Polar Aprotic | DMF, DMSO | Excellent | Peptide Coupling, Library Synthesis |

| Esters | Ethyl Acetate (EtOAc) | Good | Extraction (Workup) |

| Ethers | THF, 1,4-Dioxane | Good | Reaction Solvent |

| Alcohols | Methanol, Ethanol | Good | Recrystallization (with water) |

| Hydrocarbons | Hexane, Heptane | Poor | Precipitation / Anti-solvent |

| Aqueous | Water (pH < 3) | Insoluble | Precipitation |

| Aqueous | Water (pH > 8) | Soluble (as Salt) | Impurity Removal (Washing) |

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the process stage.

Figure 1: Solvent selection workflow based on operational intent (Synthesis vs. Purification).

Experimental Protocols

Protocol: Saturation Shake-Flask Solubility Test

Use this method to determine exact solubility limits for your specific batch.

-

Preparation: Weigh 50 mg of Boc-pyrrolidine acetic acid into a 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments at room temperature (25°C).

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Calculation: If 50 mg dissolves in 0.5 mL, solubility is

. -

Validation: If the solution is clear, cool to 4°C. If precipitate forms, the solubility is highly temperature-dependent (ideal for recrystallization).

Protocol: The "pH Switch" Extraction (Purification)

This protocol exploits the acidic tail to remove non-acidic impurities.

-

Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc).

-

Basic Wash: Extract with 5% NaHCO₃ (aq).

-

Separation: Keep the Aqueous Layer . Discard the Organic Layer (contains impurities).

-

Acidification: Cool aqueous layer to 0°C. Slowly add 1M HCl or KHSO₄ until pH ~2-3.

-

Re-Extraction: Extract the cloudy aqueous mixture with fresh EtOAc. The pure product moves back to the Organic Layer .

-

Drying: Dry over Na₂SO₄ and concentrate.

Recrystallization Strategy

Boc-protected amino acids often form oils or amorphous solids. To induce crystallinity, a dual-solvent system is required.

Recommended System: Ethyl Acetate / Hexanes (or Petroleum Ether).

-

Dissolve: Dissolve the crude oil in the minimum amount of warm EtOAc (approx 40-50°C). Avoid boiling.

-

Cloud Point: Add Hexanes dropwise to the warm solution until a faint, persistent turbidity (cloudiness) appears.

-

Clarify: Add 1-2 drops of EtOAc to make it clear again.

-

Nucleation: Remove from heat. Let stand at room temperature. Scratch the glass side with a spatula if necessary to induce nucleation.

-

Growth: Move to a fridge (4°C) for 12 hours.

-

Filtration: Filter the white crystals and wash with cold Hexanes.

Visualization: The pH Partitioning Logic

Figure 2: The 'pH Switch' purification mechanism, exploiting the solubility difference between the ionized and neutral forms.[1][4][]

References

-

Sigma-Aldrich. Product Specification: N-Boc-pyrrolidine-3-carboxylic acid. (General physicochemical properties of the carboxylic acid analog).

-

Cayman Chemical. N-Boc-L-Proline Solubility Profile. (Analogous solubility data for Boc-Proline in DMF, DMSO, and Ethanol).

-

Bachem. Peptide Synthesis Guide: Solvents and Handling of Boc-Amino Acids. (Standard protocols for Boc-derivative handling).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11864387 (Boc-Pro-Pro-OH). (Solubility and partition coefficient data for related Boc-peptide fragments).

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. Protecting Amino Acids Supplier [cds-bsx.com]

- 3. Boc-Pro-OH Novabiochem 15761-39-4 [sigmaaldrich.com]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 9. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]

Technical Guide: (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic Acid in Peptidomimetic Design

Executive Summary

Molecule: (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid

CAS: 78444-90-3 (R-isomer)

Class:

This technical guide details the utility, synthesis, and application of This compound (hereafter referred to as Boc-Gly-Lac for brevity). This scaffold is a critical tool in medicinal chemistry for overcoming the poor pharmacokinetic properties of native peptides. By introducing a rigid

Molecular Architecture & Mechanism

Structural Analysis

The molecule consists of three distinct functional zones:

-

The

-Lactam Core (Pyrrolidin-2-one): A 5-membered ring that locks the N-C -

The N1-Acetic Acid Tail: This carboxylate arm mimics the C-terminus of a glycine residue, allowing the scaffold to replace a Gly-X dipeptide sequence when coupled.

-

The C3-Boc-Amino Group: Positioned at the chiral center (R-configuration), this protected amine serves as the attachment point for the N-terminal extension of the peptide chain.

Conformational Bias (The -Turn)

In native peptides, the flexibility of the Glycine residue often leads to entropic penalties upon receptor binding. Boc-Gly-Lac acts as a Type II

-

Mechanism: The lactam ring constrains the backbone dihedral angles (

, -

Impact: This pre-organization reduces the entropy loss upon binding, significantly increasing affinity for receptors that recognize turn motifs (e.g., GPCRs).

Synthesis Protocol

While the core lactam can be synthesized via cyclization of methionine derivatives, the most modular and scalable route for drug design involves the N-alkylation of (R)-3-(Boc-amino)-pyrrolidin-2-one .

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the optimized synthesis pathway, ensuring preservation of the Boc group while installing the acetic acid tail.

Caption: Modular synthesis via N-alkylation. Note the use of LiOH for hydrolysis to prevent Boc deprotection.

Step-by-Step Methodology

Reagents:

-

(R)-3-(Boc-amino)-pyrrolidin-2-one (Starting Material)

-

Sodium Hydride (NaH, 60% dispersion in oil)

-

Ethyl Bromoacetate[1]

-

Lithium Hydroxide (LiOH)

-

Solvents: Anhydrous DMF, THF, Methanol

Protocol:

-

Activation (Deprotonation):

-

Dissolve (R)-3-(Boc-amino)-pyrrolidin-2-one (10 mmol) in anhydrous DMF (30 mL) under Argon atmosphere.

-

Cool to 0°C.

-

Add NaH (11 mmol) portion-wise. Stir for 30 minutes until hydrogen evolution ceases. Rationale: The amide nitrogen (pK a ~17) requires strong deprotonation to become nucleophilic.

-

-

Alkylation:

-

Add Ethyl Bromoacetate (11 mmol) dropwise to the reaction mixture at 0°C.

-

Allow to warm to room temperature and stir for 4 hours.

-

Quench: Add saturated NH₄Cl solution. Extract with Ethyl Acetate.

-

Purification: Flash chromatography (Hexane/EtOAc) to isolate the ethyl ester intermediate.

-

-

Hydrolysis (Saponification):

-

Dissolve the ethyl ester in THF/MeOH/H₂O (3:1:1).

-

Add LiOH (2.0 equiv) and stir at 0°C to Room Temp for 2 hours.

-

Critical Control: Monitor via TLC.[2] Do not heat, or the lactam ring may open.

-

Workup: Acidify carefully with 1M HCl to pH 3 (keep cold to protect Boc). Extract with EtOAc, dry over Na₂SO₄, and concentrate.

-

Applications in Drug Design[1][3][4][5][6]

Opioid Receptor Agonists

The endogenous opioid peptides (Enkephalins: Tyr-Gly-Gly-Phe-Leu/Met) are rapidly degraded by aminopeptidases.

-

Application: Replacing the Gly²-Gly³ segment with the Boc-Gly-Lac scaffold.

-

Outcome: The rigid lactam prevents cleavage of the Tyr-Gly bond. Furthermore, the constraint forces the side chains of Tyr¹ and Phe⁴ into a specific spatial orientation required for

-opioid receptor (MOR) selectivity over

Integrin Antagonists (RGD Mimetics)

Integrins (e.g.,

-

Application: The scaffold replaces the central Glycine.

-

Mechanism: By locking the RGD sequence into a tight turn, the guanidine group of Arginine and the carboxylate of Aspartic acid are held at the precise distance (~14 Å) required for high-affinity binding to the integrin pocket, inhibiting angiogenesis in tumor models.

PNA (Peptide Nucleic Acid) Monomers

While standard PNA uses a flexible N-(2-aminoethyl)glycine backbone, Cyclic PNA (cPNA) uses this pyrrolidine scaffold.

-

Benefit: The pre-organized backbone reduces the entropic cost of hybridization with complementary DNA/RNA, leading to higher melting temperatures (

) and increased sequence specificity for antisense therapies.

Experimental Workflow: SPPS Incorporation

Incorporating this non-canonical amino acid into Solid Phase Peptide Synthesis (SPPS) requires modified protocols due to the steric bulk of the lactam.

Data Summary: Coupling Parameters

| Parameter | Standard AA | This compound |

| Coupling Reagent | HBTU / DIC | HATU / HOAt (Required for efficiency) |

| Reaction Time | 30 - 60 min | 2 - 4 hours (Double coupling recommended) |

| Base | DIPEA (2-3 equiv) | TMP (2,4,6-Trimethylpyridine) (Prevents racemization) |

| Deprotection | 20% Piperidine | TFA (This scaffold is Boc-protected; requires Boc chemistry or orthogonal Fmoc synthesis) |

SPPS Protocol (Boc Strategy)

-

Resin Loading:

-

Use PAM or MBHA resin.

-

Couple the C-terminal amino acid using standard Boc protocols.

-

-

Coupling the Scaffold:

-

Dissolve Boc-Gly-Lac (3 equiv) and HATU (2.9 equiv) in DMF.

-

Add HOAt (3 equiv) to enhance activation.

-

Add DIPEA (6 equiv) and immediately add to the resin.

-

Shake for 3 hours. Perform a Kaiser test (ninhydrin) to ensure completion. If positive, repeat coupling.

-

-

Chain Elongation:

-

Remove the Boc group with 50% TFA/DCM (standard Boc deprotection).

-

Note: The amine exposed is on the pyrrolidine ring (secondary carbon, primary amine). It is sterically hindered.[3]

-

Next Coupling: The subsequent amino acid must be activated with a strong reagent (e.g., HATU) to overcome the steric hindrance of the ring system.

-

References

-

Freidinger, R. M., et al. (1980). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog." Science, 210(4470), 656-658. Link

-

Chem-Impex International. "this compound Product Data." Chem-Impex Catalog. Link

-

Nagamatsu, M., et al. (2023). "Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters." RSC Advances, 13, 21895. Link

-

BenchChem. "Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis." BenchChem Technical Notes. Link

-

SmithKline Beecham Corp. (2002). "Process for the preparation of 3-amino-2-oxo-pyrrolidines." US Patent 6,492,541 B2. Link

-

Lee, Y. S. (2022).[4] "Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery." Biomolecules, 12(9), 1241.[4] Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Frontiers | Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides [frontiersin.org]

- 3. peptide.com [peptide.com]

- 4. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolidinone Core: An In-Depth Technical Guide to the Biological Activity of (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrrolidinone scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in natural products and synthetic accessibility has established it as a "privileged scaffold" for the development of novel therapeutics.[1] The non-planar, sp³-hybridized nature of the pyrrolidinone ring allows for the exploration of three-dimensional chemical space, a critical factor in achieving target selectivity and desired pharmacological profiles.[1][3] Among the myriad of building blocks available for constructing these valuable compounds, (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid stands out as a versatile chiral intermediate, particularly in the synthesis of bioactive molecules for neuropharmacology and beyond.[4]

This technical guide provides a comprehensive exploration of the biological activities of analogs derived from this key starting material. We will delve into the causality behind experimental choices, present detailed protocols for assessing biological activity, and visualize the intricate signaling pathways these compounds modulate. Our focus is to provide a scientifically rigorous and practically applicable resource for researchers dedicated to advancing drug discovery.

The Versatile Scaffold: Synthesis and Derivatization

This compound provides a robust platform for generating a diverse library of analogs. The Boc-protected amine at the 3-position and the acetic acid moiety at the 1-position offer orthogonal handles for chemical modification. The pyrrolidinone ring itself can also be further functionalized. While a comprehensive review of all synthetic possibilities is beyond the scope of this guide, a general understanding of the synthetic strategies is crucial for appreciating the structure-activity relationships (SAR) discussed later.

A common strategy involves the deprotection of the Boc group, followed by acylation or alkylation of the resulting amine to introduce a wide array of substituents. The carboxylic acid can be converted to amides, esters, or used in coupling reactions to append larger molecular fragments. These modifications allow for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn dictates the compound's pharmacokinetic and pharmacodynamic profile.

Biological Activities and Therapeutic Potential

Analogs derived from the this compound scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates in several therapeutic areas.

Nootropic and Neuroprotective Effects

The pyrrolidinone core is perhaps most famously associated with the "racetam" class of nootropic drugs, which are known to enhance cognitive function.[2][5] While the precise mechanisms of action for many nootropics are still under investigation, modulation of glutamatergic and GABAergic neurotransmission is a recurring theme.[6]

Key Molecular Targets and Signaling Pathways:

-

AMPA Receptors: Some pyrrolidinone derivatives are believed to act as positive allosteric modulators of AMPA receptors, enhancing excitatory neurotransmission.[6] This can lead to long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

-

GABA Receptors: Other analogs may interact with GABA receptors, the primary inhibitory neurotransmitter system in the central nervous system, to modulate neuronal excitability.[6]

Below is a diagram illustrating the key components of the AMPA receptor signaling pathway.

Type 2 Diabetes: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [7]These hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion. By inhibiting DPP-IV, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes. Pyrrolidine-based compounds have been successfully developed as DPP-IV inhibitors. [8] Structure-Activity Relationship Insights:

Structure-activity relationship studies have shown that the pyrrolidine ring can effectively mimic the proline residue of natural DPP-IV substrates. [9]Modifications to the substituents on the pyrrolidine ring and the acetic acid side chain can significantly impact the potency and selectivity of these inhibitors.

The signaling pathway of DPP-IV inhibition is depicted below.

Antibacterial Susceptibility: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Microplate reader

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate. 2[11]. Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. 3[12]. Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-20 hours. 5[12]. MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

[2]#### 3.3. Nootropic Activity: Morris Water Maze

The Morris Water Maze is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.

-

Circular pool (120-150 cm in diameter) filled with opaque water

-

Submerged escape platform

-

Visual cues placed around the room

-

Video tracking system

Procedure:

-

Acquisition Phase: For several consecutive days, place the animal in the pool at different starting locations and allow it to find the hidden platform. Record the escape latency (time to find the platform).

-

Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds).

-

Data Analysis: Analyze the time spent in the target quadrant (where the platform was previously located) during the probe trial as a measure of spatial memory. A significant preference for the target quadrant indicates successful learning.

Beta-Secretase (BACE1) Inhibition Assay

This fluorimetric assay measures the activity of BACE1 and the inhibitory potential of test compounds.

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

96-well black plates

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the BACE1 enzyme, substrate, and test compounds in assay buffer.

-

Assay Setup: In a 96-well plate, add the BACE1 enzyme and the test compound at various concentrations. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to each well.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a microplate reader (e.g., Ex/Em = 320/405 nm or 490/520 nm depending on the substrate). 6[10][17]. Data Analysis: Calculate the rate of reaction and determine the IC50 value of the inhibitor.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile starting point for the design and synthesis of novel therapeutic agents. The analogs derived from this core structure have demonstrated a wide spectrum of biological activities, including nootropic, neuroprotective, antidiabetic, anticancer, and antimicrobial effects. This technical guide has provided an in-depth overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

The causality behind experimental choices is rooted in the principles of medicinal chemistry, where systematic structural modifications are made to optimize the interaction of the molecule with its biological target. The self-validating nature of the described protocols, with the inclusion of appropriate controls, ensures the reliability and integrity of the generated data.

Future research in this area should continue to explore the vast chemical space accessible from this scaffold. A deeper understanding of the structure-activity relationships for each biological target will enable the rational design of more potent and selective compounds. Furthermore, elucidating the precise mechanisms of action, particularly for the nootropic and neuroprotective effects, will be crucial for their clinical development. The integration of computational modeling with synthetic chemistry and biological testing will undoubtedly accelerate the discovery of new drug candidates based on this privileged pyrrolidinone core.

References

-

Creative Diagnostics. (n.d.). GABAergic Synapse Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of proposed GABAergic signaling pathways in glial... Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

JoVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Retrieved from [Link]

-

AnaSpec. (2025, June 15). *SensoLyte® 520 BACE1 (β-Secretase) Assay Kit Fluorimetric. Retrieved from [Link]

-

San Diego Instruments. (2023, July 18). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

World Organisation for Animal Health (WOAH) - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

-

PubMed. (2023, November 27). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Retrieved from [Link]

-

Frontiers. (2019, February 15). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, August 30). The Alzheimer's disease β-secretase enzyme, BACE1. Retrieved from [Link]

-

PMC. (2023, November 27). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Retrieved from [Link]

-

Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

-

ScienceRise: Pharmaceutical Science. (2024, August 30). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. Retrieved from [Link]

-

IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of the AMPA receptor trafficking model. AMPA... Retrieved from [Link]

-

ACS Publications. (n.d.). Structure−Activity Relationships of Boronic Acid Inhibitors of Dipeptidyl Peptidase IV. 1. Variation of the P2 Position of Xaa-boroPro Dipeptides. Retrieved from [Link]

-

World Organisation for Animal Health (WOAH). (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

Frontiers. (2025, October 10). AMPA receptors in the evolving synapse: structure, function, and disease implications. Retrieved from [Link]

-

PubMed. (2012, January 1). Discovery of pyrrolidine-based β-secretase inhibitors: lead advancement through conformational design for maintenance of ligand binding efficiency. Retrieved from [Link]

-

Brieflands. (2024, October 28). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]

-

OAText. (2020, September 21). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

-

PMC. (n.d.). Role of BACE1 in Alzheimer's synaptic function. Retrieved from [Link]

-

DZNE. (n.d.). BACE1: A crucial enzyme in the formation of amyloid. Retrieved from [Link]

-

MDPI. (2017, October 13). BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer's Disease Pathology. Retrieved from [Link]

-

Frontiers. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

-

Pharmacy & Pharmacology. (2021, June 23). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Retrieved from [Link]

-

PubMed. (1991, July-August). Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. protocols.io [protocols.io]

- 3. Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. journals.uran.ua [journals.uran.ua]

- 6. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [consilium.orscience.ru]

- 7. researchgate.net [researchgate.net]

- 8. AMPA receptor - Wikipedia [en.wikipedia.org]

- 9. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]

- 11. rr-asia.woah.org [rr-asia.woah.org]

- 12. microbeonline.com [microbeonline.com]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. texaschildrens.org [texaschildrens.org]

- 15. clyte.tech [clyte.tech]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. medscape.com [medscape.com]

Methodological & Application

Application Note: Synthesis Protocol for (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid

This Application Note provides a comprehensive, high-fidelity synthesis protocol for (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid (CAS: 78444-90-3). This guide is engineered for medicinal chemists and process scientists, focusing on maintaining optical purity and maximizing yield through an orthogonal protection strategy.

Executive Summary & Strategic Analysis

This compound is a critical chiral building block used in the synthesis of peptidomimetics, thrombin inhibitors, and Peptide Nucleic Acid (PNA) analogues. Its core structure—a rigid

Retrosynthetic Strategy

To synthesize this molecule with high enantiomeric excess (

Key Strategic Decision: Orthogonal Protection We utilize a Benzyl (Bn) ester for the acetate tail and a tert-Butyloxycarbonyl (Boc) group for the amine.

-

Why: The Boc group is acid-labile.[] Using a tert-butyl ester for the tail would require acidic deprotection, stripping the Boc group simultaneously.

-

Solution: The Benzyl ester is removed via catalytic hydrogenolysis (

/Pd-C), a neutral condition that leaves the Boc group intact.

Reaction Pathway Visualization[3]

Figure 1: Two-step synthetic pathway utilizing orthogonal Benzyl/Boc protection.

Materials & Equipment

Critical Reagents

| Reagent | Purity | Role | Storage |

| (R)-3-(Boc-amino)-2-pyrrolidinone | >98% ( | Starting Scaffold | 2-8°C |

| Benzyl Bromoacetate | >97% | Electrophile | RT, Dark |

| Sodium Hydride (NaH) | 60% dispersion in oil | Base | Dry box / Desiccator |

| Palladium on Carbon (Pd/C) | 10% loading | Catalyst | Flammables Cabinet |

| Dimethylformamide (DMF) | Anhydrous (99.8%) | Solvent | Molecular Sieves |

Equipment

-

High-vacuum manifold (Schlenk line).

-

Hydrogenation apparatus (Balloon or Parr shaker).

-

Rotary evaporator with water bath < 40°C.

-

Flash chromatography system (Silica gel 60).

Detailed Experimental Protocol

Step 1: N-Alkylation of the Lactam Core

Objective: Attach the acetate tail to the lactam nitrogen without racemizing the C3 chiral center.

Mechanism: The amide proton (N-H) of the lactam (

-

Preparation:

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Charge (R)-3-(Boc-amino)-2-pyrrolidinone (5.0 g, 25.0 mmol) into the flask.

-

Dissolve in Anhydrous DMF (50 mL). Cool the solution to 0°C in an ice bath.

-

-

Deprotonation:

-

Carefully add Sodium Hydride (60% dispersion) (1.2 g, 30.0 mmol, 1.2 eq) portion-wise over 15 minutes.

-

Observation: Gas evolution (

) will occur. Vent appropriately. -

Stir at 0°C for 45 minutes to ensure complete formation of the sodium salt. The solution may turn slightly turbid or yellow.

-

-

Alkylation:

-

Add Benzyl Bromoacetate (4.35 mL, 27.5 mmol, 1.1 eq) dropwise via syringe over 10 minutes.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 3–5 hours.

-

QC Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The starting lactam (

) should disappear, and a new less polar spot (

-

-

Work-up:

-

Quench the reaction by adding Saturated

solution (50 mL) carefully. -

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash the combined organic layers with Water (2 x 50 mL) and Brine (50 mL) to remove DMF.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude oil via flash column chromatography (Silica gel).

-

Eluent: Gradient of Hexane:Ethyl Acetate (4:1

2:1). -

Yield Target: 7.8 – 8.3 g (90-95%).

-

Product: Benzyl (R)-3-(Boc-amino)-2-oxo-1-pyrrolidineacetate.

-

Step 2: Catalytic Hydrogenolysis (Deprotection)

Objective: Cleave the benzyl ester to release the free acid while retaining the Boc group.

-

Preparation:

-

Dissolve the Benzyl ester intermediate (7.0 g, 20.1 mmol) in Methanol (70 mL).

-

Note: Ethanol or Ethyl Acetate can also be used, but Methanol often provides faster kinetics.

-

-

Catalyst Addition:

-

Under a nitrogen atmosphere, carefully add 10% Pd/C (0.7 g, 10 wt% loading).

-

Safety: Pd/C is pyrophoric if dry. Always keep it wet with solvent or add under inert gas.

-

-

Hydrogenation:

-

Purge the flask with Hydrogen gas (balloon pressure or 1 atm).

-

Stir vigorously at Room Temperature for 4–6 hours.

-

QC Checkpoint: TLC should show the disappearance of the UV-active starting material (Benzyl ester) and the appearance of a baseline spot (Acid).

-

-

Isolation:

-

Filter the mixture through a Celite pad to remove the catalyst.[3] Wash the pad with Methanol (3 x 20 mL).

-

Concentrate the filtrate in vacuo at

. -

The product usually solidifies upon drying or trituration with Diethyl Ether/Hexane.

-

-

Final Product:

-

Yield Target: 4.9 – 5.1 g (95-99%).

-

Appearance: White to off-white solid.

-

Quality Control & Validation

To ensure the protocol produces "drug-grade" material, the following validation steps are mandatory.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity | Conforms to structure. Key peaks: Boc singlet (1.4 ppm), Lactam | |

| Purity | HPLC (C18, ACN/Water) | |

| Chiral Purity | Chiral HPLC (Chiralpak AD-H) | |

| Mass | LC-MS (ESI+) | |

| Residual Solvent | GC-Headspace | DMF < 880 ppm, MeOH < 3000 ppm |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete deprotonation or wet DMF. | Ensure DMF is anhydrous. Increase NaH stirring time to 1 hr. |

| Racemization | Reaction temperature too high during alkylation. | Strictly maintain 0°C during NaH addition. Do not exceed 25°C during stirring. |

| O-Alkylation | Rare, but possible with hard electrophiles. | Use non-polar solvent (THF) if O-alkylation > 5%. (NaH/DMF usually favors N-alkylation). |

| Incomplete Hydrogenolysis | Catalyst poisoning (S or N species). | Use fresh Pd/C. Increase |

Process Logic & Signaling Pathways

The following diagram illustrates the critical decision points and chemical logic flow during the synthesis.

Figure 2: Process flow control for the synthesis of CAS 78444-90-3.

References

-

ChemicalBook. (2023). This compound Properties and CAS 78444-90-3. Link

-

BenchChem. (2023). Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis. Link

-

National Institutes of Health (NIH). (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society.[4][5] Link

-

Chem-Impex International. (2023). This compound Product Page. Link

-

GuideChem. (2022). Synthesis method of (R)-3-(Boc-amino)pyrrolidine derivatives. Link

Sources

Application Note: Peptide Coupling of (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid

Here is the comprehensive Application Note and Protocol guide for (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid , designed for high-level R&D applications.

Executive Summary & Molecule Profile

This guide details the optimized coupling conditions for This compound (CAS: 78444-90-3). This building block is a gamma-lactam constrained glycine surrogate . Unlike standard

This structural distinction dictates the coupling strategy:

-

Racemization Immunity: The activation site is a primary carbon (-N-CH

-COOH), separated from the chiral center. Consequently, the classic oxazolone-mediated racemization mechanism is structurally impossible during activation. -

Lactam Stability: The internal amide (lactam) is stable under standard coupling conditions but dictates the solubility profile (polar, non-protic solvents preferred).

Physiochemical Profile

| Property | Specification |

| Molecular Formula | C |

| Molecular Weight | 258.27 g/mol |

| Chirality | (R)-enantiomer at C3 (Beta-position relative to lactam carbonyl) |

| Solubility | High: DMF, DMSO, NMP. Moderate: DCM, THF. Low: Water, Hexanes. |

| pKa (COOH) | ~3.8 (More acidic than standard |

Critical Analysis of Coupling Dynamics

The "Distal Activation" Advantage

In standard peptide synthesis, strong activation of a chiral

-

Implication: You can employ high-reactivity coupling reagents (e.g., HATU, COMU) and elevated temperatures (up to 50°C) without risking loss of optical purity at the C3 position.

-

Caution: While the coupling step is safe, the deprotection of the Boc group (using TFA) yields a primary amine on a lactam ring. Subsequent coupling to this amine can be sterically hindered by the ring puckering.

Reagent Selection Matrix

| Reagent System | Suitability | Context | Mechanism Note |

| HATU / DIEA | Optimal | Solid Phase (SPPS) & Difficult Sequences | Fast activation; high conversion for hindered N-termini. |

| EDC / Oxyma | High | Solution Phase / Green Chemistry | Clean workup; suppresses side reactions; lower cost. |

| IBCF / NMM | Moderate | Large Scale (>100g) | Mixed anhydride method; strictly temperature controlled (-15°C). |

| DIC / HOBt | Low | Standard SPPS | Often too slow for this specific linker due to aggregation potential. |

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Target: Incorporation of the residue into a growing peptide chain on resin.

Reagents:

-

Resin: Rink Amide or Wang (Loading 0.3–0.6 mmol/g recommended to reduce aggregation).

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

-

Preparation: Dissolve this compound (3.0 eq relative to resin) in minimal DMF.

-

Activation: Add HATU (2.9 eq) to the acid solution.

-

Initiation: Add DIEA (6.0 eq) immediately prior to dispensing onto the resin. Note: The solution should turn yellow.

-

Coupling: Shake/vortex at Room Temperature for 45–60 minutes .

-

Optimization: For difficult sequences (e.g., coupling onto Proline or N-methylated residues), double couple (2 x 30 min).

-

-

Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). The lactam nitrogen does not interfere with these tests.

-

Washing: Drain and wash with DMF (3x) and DCM (3x).

Protocol B: Solution Phase Synthesis (Fragment Coupling)

Target: Coupling to a soluble amine or amino ester.

Reagents:

-

Activator: EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Additive: HOBt (Hydroxybenzotriazole) or HOAt.[2]

-

Solvent: DCM or DMF/DCM (1:1) if solubility is an issue.

Step-by-Step Workflow:

-

Dissolution: Dissolve the amine component (1.0 eq) and the Pyrrolidine acid (1.1 eq) in DCM (0.1 M concentration).

-

Cooling: Cool the mixture to 0°C in an ice bath.

-

Addition: Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq).

-

Base: Add NMM (N-methylmorpholine, 2.5 eq) dropwise.

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature and stir for 4–12 hours.

-

Workup: Dilute with EtOAc. Wash sequentially with 1N KHSO

(removes unreacted amine/EDC), Sat. NaHCO

Mechanistic Visualization

Diagram 1: Activation & Coupling Pathway

This diagram illustrates the activation of the acetic acid tail and the structural isolation of the chiral center, confirming the low racemization risk.

Figure 1: Reaction pathway showing the activation of the distal carboxylic acid. The chiral center at C3 is structurally isolated from the activation site, preventing racemization.

Troubleshooting & Quality Control

Common Issues and Solutions

| Symptom | Probable Cause | Corrective Action |

| Low Yield (Solution Phase) | Lactam hydrolysis (rare) or poor solubility. | Switch solvent to pure DMF. Ensure anhydrous conditions. |

| Incomplete Coupling (SPPS) | Steric clash with previous residue. | Use Magic Mixture (DCM/DMF/NMP 1:1:1) with HATU at 50°C. |

| Double Peaks in HPLC | Rotamers (common in Proline-like systems). | Run HPLC at 60°C. If peaks coalesce, they are rotamers, not impurities. |

Self-Validating QC Protocol

To ensure the integrity of the coupling:

-

LC-MS Verification: Look for the parent ion

. -

Chiral Integrity Check: Although racemization is unlikely, if the downstream application is critical (e.g., clinical candidate), synthesize the (S)-enantiomer analog as a reference standard. Co-inject both on a Chiralpak AD-H or OD-H column to verify the absence of the (S)-epimer in your product.

References

-

Chem-Impex International. this compound Product Specifications. Retrieved from

-

BenchChem. Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis. Retrieved from

-

Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from

-

MilliporeSigma. Peptide Coupling Reagents Guide: Mechanisms and Selection. Retrieved from

-

Kavina, M. A., et al. (2017).[3] Synthesis of Substituted 2-(2-Oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry. Retrieved from

Sources

Application Notes and Protocols for the Strategic Incorporation of (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic Acid in Solid-Phase Peptide Synthesis

Introduction: Engineering Peptide Conformation with a Lactam-Constrained Scaffold

In the landscape of drug discovery and peptide science, the precise control of molecular conformation is paramount to achieving desired biological activity and enhancing pharmacokinetic profiles. Peptides, while offering high specificity and potency, often suffer from metabolic instability and poor cell permeability due to their inherent flexibility. The introduction of conformational constraints is a proven strategy to mitigate these drawbacks.[1] (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid emerges as a powerful building block in this endeavor.[2] Its rigid γ-lactam structure serves as a potent inducer of β-turn conformations, which are critical secondary structures in many biologically active peptides.[1]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in Boc-strategy solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, provide detailed, field-tested protocols for its incorporation into peptide chains, discuss potential challenges, and explore its applications in creating sophisticated peptidomimetics.

Physicochemical Properties and Handling

This compound is a white to off-white solid, valued for its unique structure that combines a protected amine, a lactam ring, and a carboxylic acid functionality ready for peptide coupling.[2] Proper handling and storage are crucial for maintaining its integrity.

| Property | Value |

| Molecular Formula | C₁₁H₁₈N₂O₅ |

| Molecular Weight | 258.27 g/mol |

| CAS Number | 78444-90-3 |

| Appearance | White to off-white solid |

| Melting Point | 170-172 °C |

| Storage | Store at 2-8 °C, desiccated. |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents. |

Data sourced from commercial supplier specifications.

Strategic Incorporation in Boc-SPPS: A Step-by-Step Protocol

The following protocol outlines the manual, stepwise incorporation of this compound into a peptide sequence using a standard Boc-SPPS strategy on a Merrifield or PAM resin. Boc-SPPS is often preferred for complex syntheses due to its orthogonal protection scheme, which can minimize certain side reactions.

Core Principle: The Boc-SPPS Cycle

The synthesis proceeds through iterative cycles of deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid until the desired sequence is assembled.[3]

Figure 1: The iterative cycle of Boc-strategy Solid-Phase Peptide Synthesis.

Reagents and Materials

-

Resin: Merrifield or PAM resin with appropriate loading (e.g., 0.4-0.8 mmol/g).

-

This compound

-

Standard Boc-protected amino acids

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) of peptide synthesis grade.

-

Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM (v/v).

-

Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).

-

Coupling Reagents:

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

Washing Solvents: DCM, DMF, IPA.

-

Cleavage Cocktail (e.g., Reagent K): TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[4][5]

-

Precipitation Solvent: Cold diethyl ether.

-

SPPS reaction vessel

Protocol: Incorporation of the Lactam Moiety

This protocol assumes the synthesis is at the stage where the N-terminal Boc group of the resin-bound peptide has been removed and neutralized, presenting a free amine for coupling.

1. Pre-activation of this compound:

- In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in DMF.

- Add 3 equivalents of DIC to the solution.

- Allow the mixture to pre-activate for 10-15 minutes at room temperature. The formation of the HOBt active ester is crucial for efficient coupling.

2. Coupling to the Resin-Bound Peptide:

- Drain the neutralized peptide-resin.

- Add the pre-activated amino acid solution to the resin.

- Add 3 equivalents of DIEA to the reaction vessel.

- Agitate the mixture for 2-4 hours at room temperature. Due to the potential steric hindrance of the lactam structure, a longer coupling time is recommended compared to standard amino acids.

3. Monitoring the Coupling Reaction:

- After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test (ninhydrin test).

- A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling.

- If the test is positive (beads turn blue/purple), indicating incomplete coupling, a second coupling is necessary. Drain the reaction vessel, wash with DMF, and repeat steps 1 and 2. For particularly difficult couplings, using a more potent coupling reagent like HATU can be beneficial.

4. Washing:

- Once the coupling is complete, drain the reaction solution.

- Wash the peptide-resin thoroughly to remove excess reagents and by-products. A typical washing sequence is:

- DMF (3 x 1 min)

- IPA (3 x 1 min)

- DCM (3 x 1 min)

5. Chain Elongation:

- Proceed to the next cycle of deprotection, neutralization, and coupling for the subsequent amino acid in the sequence.

start [label="Start: Neutralized\nResin-Peptide(n)-NH2", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

preactivate [label="Pre-activate:\n(R)-3-(Boc-amino)-2-oxo-1-\npyrrolidine-acetic acid\n+ HOBt + DIC in DMF", fillcolor="#FBBC05", fontcolor="#202124"];

couple [label="Couple to Resin\n(2-4 hours)", fillcolor="#34A853", fontcolor="#FFFFFF"];

kaiser [label="Kaiser Test", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

wash [label="Wash Resin\n(DMF, IPA, DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end [label="End: Resin-Peptide(n+1)\nReady for next cycle", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> preactivate;

preactivate -> couple;

couple -> kaiser;

kaiser -> wash [label="Negative"];

kaiser -> couple [label="Positive (Recouple)"];

wash -> end;

}

Figure 2: Workflow for the coupling of this compound.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the final step is to cleave the peptide from the resin and remove all side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide.

1. Resin Preparation:

- Ensure the N-terminal Boc group is removed by performing a final deprotection step.

- Wash the peptide-resin extensively with DCM and dry it under a high vacuum for at least 4 hours.

2. Cleavage:

- Place the dry peptide-resin in a suitable reaction vessel.

- Add the appropriate cleavage cocktail. For peptides containing sensitive residues like Cys, Met, or Trp, a scavenger-rich cocktail such as Reagent K is recommended to prevent side reactions.[4][5][6]

- Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

3. Peptide Precipitation and Isolation: